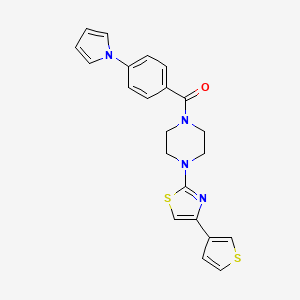
(4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C22H20N4OS2 and its molecular weight is 420.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(4-(thiophen-3-yl)thiazol-2-yl)piperazin-1-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, mechanisms of action, and pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18N2O2S with a molecular weight of approximately 370.4 g/mol . Its structure features multiple functional groups, including:
- Pyrrole ring
- Phenyl group
- Thiazole moiety
- Piperazine ring
These structural elements contribute to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research has indicated that this compound may exhibit a range of biological activities, including:
- Antitumor Activity : Derivatives of similar structures have shown promising results against various cancer cell lines.
- Enzyme Inhibition : The compound is hypothesized to inhibit specific enzymes involved in metabolic pathways, potentially aiding in the treatment of metabolic disorders.
Table 1: Summary of Biological Activities
The biological activity of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : Studies suggest that the compound can inhibit enzymes such as phosphodiesterase (PDE), which plays a crucial role in signal transduction pathways associated with various diseases.
- Receptor Modulation : The structural components may allow the compound to interact with specific receptors, influencing cellular responses.
- Cellular Signaling Pathways : The compound could affect various signaling pathways that are critical in cancer progression and metabolic regulation.
Case Study 1: Antitumor Activity
In a study evaluating the antitumor properties of similar thiazole derivatives, it was found that compounds with structural similarities to our target exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis through caspase activation.
Case Study 2: Metabolic Syndrome Treatment
Another research effort focused on the inhibition of 11β-hydroxysteroid dehydrogenase type 1, which is pivotal in metabolic syndrome management. The tested compounds demonstrated a reduction in glucose levels and improved insulin sensitivity in diabetic models, suggesting potential clinical applications.
Research Findings
Recent studies have highlighted the following findings regarding the compound's activity:
- Antitumor Efficacy : Compounds structurally related to this compound have been shown to inhibit BRAF(V600E) and EGFR pathways, which are critical in various cancers .
- Pharmacokinetic Properties : Preliminary assessments indicate favorable absorption and distribution characteristics, making it a candidate for further drug development .
Eigenschaften
IUPAC Name |
(4-pyrrol-1-ylphenyl)-[4-(4-thiophen-3-yl-1,3-thiazol-2-yl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4OS2/c27-21(17-3-5-19(6-4-17)24-8-1-2-9-24)25-10-12-26(13-11-25)22-23-20(16-29-22)18-7-14-28-15-18/h1-9,14-16H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VODBFSYMRWNURL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC(=CS2)C3=CSC=C3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













